molecular formula C18H27N7 B5552875 2-{3-[4-甲基-5-(哌啶-1-基甲基)-4H-1,2,4-三唑-3-基]哌啶-1-基}吡嗪

2-{3-[4-甲基-5-(哌啶-1-基甲基)-4H-1,2,4-三唑-3-基]哌啶-1-基}吡嗪

货号 B5552875
分子量: 341.5 g/mol
InChI 键: NMHTVFCHAKPGBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of the 1,2,4-triazole and pyrazine classes, known for their versatile chemical and pharmacological properties. It incorporates both piperidine and pyrazine units, which are common in various therapeutic agents.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves multi-step processes like etherification, hydrazonation, cyclization, and reduction. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, a related compound, was achieved with an overall yield of 39% through a four-step process (Zhang et al., 2019). Similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structures of compounds containing the piperidine and triazole rings have been analyzed using advanced techniques like DFT calculations. These studies help in understanding the stability and conformational preferences of such molecules (Zhang et al., 2019).

科学研究应用

遗传毒性研究

一项针对类似化合物“2-(3-氯苄氧基)-6-(哌嗪-1-基)吡嗪”的研究揭示了其有效且选择性的 5-HT2C 激动剂特性,该特性在剂量依赖性下表现出抑制大鼠摄食和减轻体重的作用。这使其成为肥胖症治疗的理想候选药物。该研究深入探究了其遗传毒性潜力和代谢,为其诱变性提供了机理依据,因为其生物活化成与 DNA 共价结合的反应性中间体 (Kalgutkar 等,2007)

对粘附分子的抑制活性

另一项研究重点关注“10H-吡嗪并[2,3-b][1,4]苯并噻嗪的哌啶羧酸衍生物”,并评估了其对粘附分子(如 ICAM-1)的抑制活性。这些化合物在各种模型中显示出对中性粒细胞迁移和白细胞聚集的有效口服抑制活性,表明其对炎症性疾病具有治疗潜力 (Kaneko 等,2004)

抗菌和抗真菌活性

对“新型吡唑基-s-三嗪衍生物”的研究合成了一系列含有吡唑和 s-三嗪衍生物的化合物,并评估了其抗菌和抗真菌活性。这些研究强调了吡嗪环及其相关结构在药物设计中的重要性,展示了其多样的生物活性和潜在的治疗应用 (Sharma 等,2017)

心血管药物

一项针对“与杂环系统稠合的 1,2,4-三唑并[1,5-a]嘧啶”的研究探索了它们的合成,并评估了它们的冠状动脉扩张和降压活性。在这些化合物中,确定了特定的衍生物是有希望的心血管药物,突出了吡嗪衍生物在治疗心血管疾病中的潜在效用 (Sato 等,1980)

作用机制

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are found in a wide range of pharmaceuticals and can have diverse mechanisms of action .

未来方向

Piperidine derivatives are a rich area of research in medicinal chemistry due to their prevalence in pharmaceuticals . Future research could focus on developing new synthetic methods for piperidine derivatives, exploring their biological activity, and optimizing their properties for drug development .

属性

IUPAC Name

2-[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7/c1-23-17(14-24-9-3-2-4-10-24)21-22-18(23)15-6-5-11-25(13-15)16-12-19-7-8-20-16/h7-8,12,15H,2-6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHTVFCHAKPGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C3=NC=CN=C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。